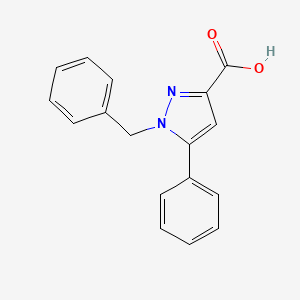

1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid

描述

1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid (C₁₇H₁₄N₂O₂, molecular weight: 278.31) is a pyrazole derivative characterized by a benzyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 3 . Pyrazole-based compounds are widely studied for their versatile applications in medicinal chemistry, materials science, and coordination chemistry due to their structural rigidity and ability to form hydrogen bonds.

属性

IUPAC Name |

1-benzyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-17(21)15-11-16(14-9-5-2-6-10-14)19(18-15)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDIRFYRRXSRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation of β-Dicarbonyl Compounds with Hydrazines

A common approach to synthesize pyrazole derivatives involves the condensation of β-diketones or related 1,3-dicarbonyl compounds with phenylhydrazines or substituted hydrazines. For 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid, the key intermediate is often a pyrazole ester or pyrazoline derivative.

- Katritzky et al. reported regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to yield pyrazolines, which upon basic treatment, give pyrazoles with yields ranging from 50% to 94%. This methodology can be adapted to incorporate benzyl substituents at N-1 by using benzyl-substituted hydrazines or by subsequent N-alkylation.

Synthesis via Pyrazole-3-carboxylic Acid Esters and Hydrolysis

The 3-carboxylic acid function is often introduced via ester intermediates. For example, 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid can be prepared by hydrolysis of the corresponding ester under basic or acidic conditions.

A patented method describes hydrolysis of 3-halo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid esters under basic conditions to yield the corresponding carboxylic acids with high purity and yield (92-98%). Although this patent focuses on related pyrazole derivatives, the hydrolysis strategy is applicable for the target compound, with subsequent steps to install benzyl and phenyl groups.

Hydrolysis is typically performed by treating the ester with aqueous sodium hydroxide at room temperature for 1-2 hours, followed by acidification to precipitate the carboxylic acid.

N-Benzylation of Pyrazoles

N-Benzylation can be achieved by alkylation of the pyrazole nitrogen using benzyl halides under basic conditions.

The reaction is typically carried out by treating the pyrazole with benzyl bromide or chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.

Careful control of reaction temperature (often 0 °C to room temperature) and stoichiometry is essential to avoid over-alkylation or side reactions.

Alternative Routes via Pyrazole-3-carbohydrazides

Another synthetic route involves the preparation of pyrazole-3-carbohydrazides followed by further functionalization.

For example, 5-phenyl-1H-pyrazole-3-carbohydrazide can be synthesized and then reacted with benzyl aldehyde derivatives to form hydrazone intermediates, which upon cyclization yield substituted pyrazole carboxylic acids.

This method affords good yields (around 78%) and allows for structural modifications at various positions.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

Hydrolysis of esters under basic conditions is preferred over acidic hydrolysis due to milder conditions and higher yields.

The use of benzotriazole intermediates enhances regioselectivity and functionalization options in pyrazole synthesis.

N-Benzylation efficiency depends on the choice of base and solvent; polar aprotic solvents increase alkylation rates.

Purification is typically achieved by crystallization or chromatography; yields are optimized by controlling temperature and reaction time.

Environmentally friendly synthesis approaches aim to reduce hazardous reagents like methylsulfonyl chloride and tertiary amines by recycling by-products such as hydrochloric acid.

化学反应分析

Types of Reactions: 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .

科学研究应用

1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

作用机制

The mechanism of action of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity

- Position 1 (R1): The benzyl group in the target compound (vs. However, bulky substituents like benzoyl (e.g., in 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) may restrict rotational freedom, affecting binding to biological targets .

- Position 5 (R5):

- Position 3 (R3):

- Carboxylic acid derivatives (e.g., target compound) exhibit strong hydrogen-bonding capacity, making them suitable for metal coordination or enzyme inhibition . Esters (e.g., methyl/ethyl esters in –2) are often intermediates in prodrug strategies .

- Aldehyde or amide substituents (e.g., in 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde or 1,5-diarylpyrazole carboxamides) enable Schiff base formation or protease targeting, respectively .

生物活性

1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant interactions with various biological targets, contributing to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring substituted with benzyl and phenyl groups, enhancing its lipophilicity and biological activity. The presence of the carboxylic acid functional group at the 3-position is crucial for its reactivity and interaction with biological systems.

The biological activity of this compound is attributed to its ability to interact with multiple biological targets through various mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, thereby modulating their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Covalent and Non-Covalent Interactions : The formation of hydrogen bonds and other interactions with active sites of proteins enhances its efficacy as a therapeutic agent.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably:

- In vitro studies show that it can inhibit the proliferation of various cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Apoptosis-inducing effects have been observed, with significant increases in caspase-3 activity, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties:

- It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, it demonstrated IC50 values for COX inhibition significantly lower than standard anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Studies indicate effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

Recent research highlights the compound's effectiveness in various applications:

- Anticancer Study : A study involving the evaluation of several pyrazole derivatives found that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential for development into a therapeutic agent for cancer treatment .

- Anti-inflammatory Assessment : In vivo studies demonstrated that this compound reduced inflammation in animal models more effectively than traditional NSAIDs, supporting its use in treating inflammatory diseases .

Data Table: Biological Activities Overview

常见问题

Basic: What synthetic methodologies are commonly employed for the preparation of 1-Benzyl-5-phenyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer:

The synthesis of this compound typically involves multicomponent reactions or cyclization strategies . For example:

- Multicomponent reactions can assemble the pyrazole core by reacting hydrazines with diketones or α,β-unsaturated carbonyl derivatives. Substituents like benzyl and phenyl groups are introduced via nucleophilic substitution or coupling reactions .

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used to attach aryl groups post-cyclization, ensuring regioselectivity .

- Cyclocondensation of hydrazine derivatives with β-keto esters or acids under reflux conditions (e.g., ethanol/HCl) is another route .

Key Considerations:

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm substituent positions and aromaticity. For example, the carboxylic acid proton typically appears as a broad peak at δ 10–12 ppm .

- X-ray Diffraction (XRD):

- Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N bonds between the carboxylic acid and pyrazole nitrogen) .

- High-Resolution Mass Spectrometry (HRMS):

- Infrared Spectroscopy (IR):

- Identify carboxylic acid O–H (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

- First Aid:

- Eye exposure: Rinse with water for ≥15 minutes; seek medical attention if irritation persists .

- Skin contact: Wash with soap/water; remove contaminated clothing .

- Spill Management:

- Absorb with inert material (e.g., vermiculite), collect in sealed containers, and dispose via licensed waste services .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening:

- Solvent Optimization:

- Temperature Control:

- Gradual heating (e.g., 60–80°C for cyclization) minimizes byproducts like decarboxylated derivatives .

- Additives:

- Use molecular sieves to sequester water in moisture-sensitive steps .

Case Study:

A 15% yield increase was reported using Pd(OAc)₂ with K₂CO₃ in DMF at 80°C compared to PdCl₂ in THF .

Advanced: How to resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Compare substituent effects. For example, electron-withdrawing groups (e.g., –CF₃) on the phenyl ring may enhance antibacterial activity, while bulky groups reduce bioavailability .

- Dose-Response Assays:

- Standardize testing concentrations (e.g., 1–100 μM) against control compounds (e.g., ampicillin for bacteria) to minimize variability .

- Computational Modeling:

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial DNA gyrase) .

Example:

A study found that 5-methyl substitution increased activity against S. aureus (MIC = 8 μg/mL) compared to unsubstituted analogs (MIC = 32 μg/mL) .

Advanced: What strategies enhance the bioactivity of pyrazole-3-carboxylic acid derivatives?

Methodological Answer:

- Ring Functionalization:

- Salt Formation:

- Prepare sodium or potassium salts to increase aqueous solubility for in vivo assays .

- Hybrid Molecules:

- Conjugate with triazole or thiadiazine moieties to target multiple enzyme sites .

Data Insight:

A derivative with a 4-methoxyphenyl group showed 2-fold higher COX-2 inhibition than the parent compound .

Advanced: How to analyze hydrogen-bonding interactions in the crystal structure?

Methodological Answer:

- Single-Crystal XRD:

- Determine intermolecular distances (e.g., O–H···N bonds typically <2.8 Å) and angles using software like Olex2 or Mercury .

- Hirshfeld Surface Analysis:

- Quantify interaction contributions (e.g., H···O/N contacts) via CrystalExplorer .

- DFT Calculations:

- Optimize geometries (B3LYP/6-31G**) and compute interaction energies to validate experimental data .

Example:

A study reported a dimeric structure stabilized by two O–H···N bonds (2.65 Å), contributing to thermal stability up to 200°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。